molecular formula C10H13ClO B071356 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- CAS No. 179104-42-8

1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-

Cat. No. B071356
M. Wt: 184.66 g/mol
InChI Key: HGKHQFHUXCJYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in organic synthesis and medicinal chemistry. This compound is also known as 4,6,6-trimethyl-1,3-cyclohexadien-1-carbonyl chloride or DMAD, and it is widely used as a reagent in organic chemistry reactions.

Mechanism Of Action

The mechanism of action of 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is based on its ability to act as a highly reactive electrophile. This reactivity is due to the presence of the carbonyl chloride group, which undergoes nucleophilic attack by various nucleophiles, including amines, alcohols, and thiols. The resulting adducts can then be further modified through various chemical reactions, including reduction, oxidation, and functional group transformations.

Biochemical And Physiological Effects

While DMAD is primarily used in organic synthesis, it has also been investigated for its potential biochemical and physiological effects. Studies have shown that DMAD can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DMAD has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- in lab experiments is its high reactivity and versatility as a reagent. This compound can be used in a wide range of chemical reactions, making it a valuable tool for synthetic chemists. However, DMAD is also highly reactive and can be difficult to handle, requiring specialized equipment and precautions to ensure safe handling.

Future Directions

There are several future directions for research on 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-. One potential area of investigation is the development of new synthetic methodologies using DMAD as a key reagent. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMAD and its potential as a therapeutic agent. Finally, the development of new derivatives of DMAD with improved properties and reactivity could lead to the discovery of new compounds with valuable applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is typically carried out through the reaction of trimethylsilyl chloride with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst. This reaction results in the formation of DMAD as a highly reactive and versatile reagent for organic synthesis.

Scientific Research Applications

DMAD has been extensively used in scientific research for its diverse applications in organic synthesis and medicinal chemistry. This compound is commonly used as a reagent for the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. DMAD has also been used in the preparation of enantiomerically pure compounds through asymmetric synthesis.

properties

CAS RN

179104-42-8

Product Name

1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4,6,6-trimethylcyclohexa-1,3-diene-1-carbonyl chloride

InChI

InChI=1S/C10H13ClO/c1-7-4-5-8(9(11)12)10(2,3)6-7/h4-5H,6H2,1-3H3

InChI Key

HGKHQFHUXCJYMP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C(C1)(C)C)C(=O)Cl

Canonical SMILES

CC1=CC=C(C(C1)(C)C)C(=O)Cl

synonyms

1,3-Cyclohexadiene-1-carbonyl chloride, 4,6,6-trimethyl- (9CI)

Origin of Product

United States

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